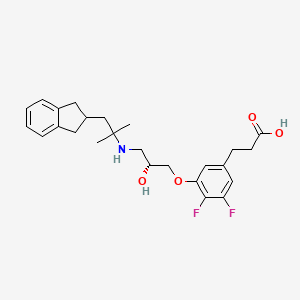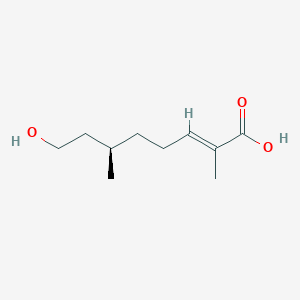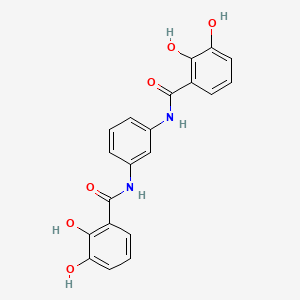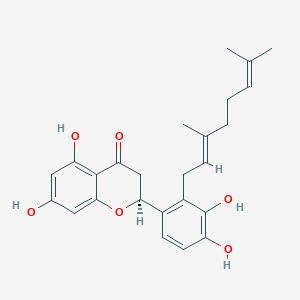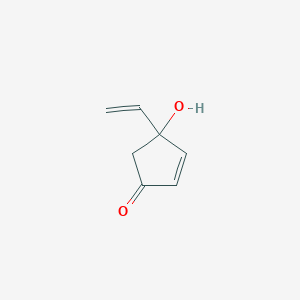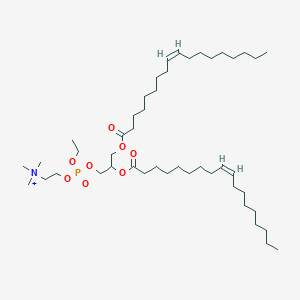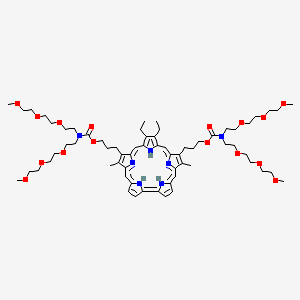
sapphyrin PCI-2053
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sapphyrin PCI-2053 is a substituted sapphyrin.
Applications De Recherche Scientifique
Tumor Localization and Antitumor Efficacy
Sapphyrin PCI-2053, a derivative of sapphyrin PCI-2050, demonstrates significant anticancer properties. Research has shown that these compounds preferentially localize to tumors, with PCI-2050 exhibiting greater potency in inducing apoptosis compared to its derivatives, including PCI-2053. This selective localization to tumor cells makes sapphyrin derivatives promising candidates for anticancer therapies (Naumovski et al., 2006).
Inhibition of Gene Expression
Studies have found that hydrophilic sapphyrins, including PCI-2053, exhibit the ability to inhibit gene expression in cancer cells. They induce oxidative stress within cells and lead to widespread decreases in mRNA levels. This unique mechanism highlights their potential as novel agents for tumor localization and gene expression modulation (Wang et al., 2007).
Tumor Selectivity in Hematologic Malignancies
Sapphyrins, including PCI-2053, show a high degree of tumor selectivity, especially in hematologic malignancies. They have been found to induce apoptosis in various hematologic tumor cell lines and inhibit tumor growth in animal models while exhibiting minimal toxicity, making them potential candidates for cancer treatment (Naumovski et al., 2004).
Anion Binding Agents
Sapphyrin compounds, such as PCI-2053, are also studied for their ability to bind anions. This property extends their potential applications beyond anticancer therapies to include roles in chemical sensing and material science (Sessler & Davis, 2001).
Propriétés
Formule moléculaire |
C66H99N7O16 |
|---|---|
Poids moléculaire |
1246.5 g/mol |
Nom IUPAC |
3-[18-[3-[bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamoyloxy]propyl]-13,14-diethyl-8,19-dimethyl-25,26,27,28,29-pentazahexacyclo[20.2.1.12,5.17,10.112,15.117,20]nonacosa-1,3,5,7(28),8,10,12,14,16,18,20(26),21,23-tridecaen-9-yl]propyl N,N-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C66H99N7O16/c1-9-53-54(10-2)62-48-64-56(14-12-24-89-66(75)73(21-27-82-39-43-86-35-31-78-7)22-28-83-40-44-87-36-32-79-8)50(4)60(70-64)46-52-16-18-58(68-52)57-17-15-51(67-57)45-59-49(3)55(63(69-59)47-61(53)71-62)13-11-23-88-65(74)72(19-25-80-37-41-84-33-29-76-5)20-26-81-38-42-85-34-30-77-6/h15-18,45-48,67-68,71H,9-14,19-44H2,1-8H3 |
Clé InChI |
SJKBHZFWKUDPHS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C=C3C(=C(C(=N3)C=C4C=CC(=C5C=CC(=CC6=NC(=CC(=C1CC)N2)C(=C6C)CCCOC(=O)N(CCOCCOCCOC)CCOCCOCCOC)N5)N4)C)CCCOC(=O)N(CCOCCOCCOC)CCOCCOCCOC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(3R,4S,7S,10S,11R)-3-ethyl-11,15-dihydroxy-13-[(R)-2-hydroxyethylsulfinyl]-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]amino]acetic acid](/img/structure/B1243342.png)
![N-[2-[4-[(2-ethyl-4,6-dimethylbenzimidazol-1-yl)methyl]phenyl]phenyl]sulfonyl-5-iodopyridine-3-carboxamide](/img/structure/B1243343.png)
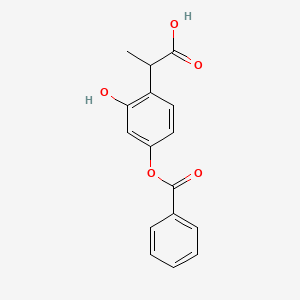
![[[[[(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methoxy-Hydroxy-Phosphoryl]oxy-Hydroxy-Phosphoryl]oxy-Hydroxy-Phosphoryl] [(2s,3s,5r)-3-Azido-5-(5-Methyl-2,4-Dioxo-Pyrimidin-1-Yl)oxolan-2-Yl]methyl Hydrogen Phosphate](/img/structure/B1243346.png)
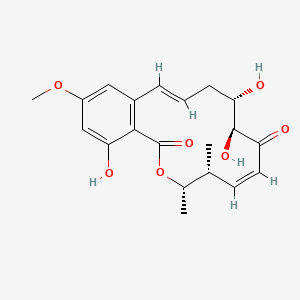
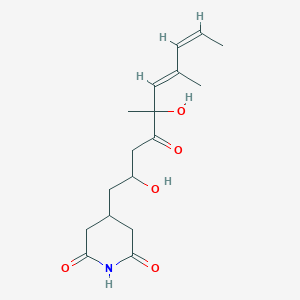
![2-(4-Naphthalen-1-yl-piperazin-1-ylmethyl)-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1243353.png)
